molecular formula C13H7ClF2O2 B6400213 6-Chloro-2-(2,6-difluorophenyl)benzoic acid CAS No. 1261904-90-8

6-Chloro-2-(2,6-difluorophenyl)benzoic acid

Cat. No.: B6400213
CAS No.: 1261904-90-8
M. Wt: 268.64 g/mol
InChI Key: MULDJXCLLOXPPJ-UHFFFAOYSA-N
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Description

6-Chloro-2-(2,6-difluorophenyl)benzoic acid is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of a chloro group at the 6th position and two fluoro groups at the 2nd and 6th positions of the phenyl ring attached to the benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2-(2,6-difluorophenyl)benzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production of this compound may involve the use of 2,6-difluorobenzaldehyde as a starting material. The aldehyde can be subjected to various reactions, including oxidation and halogenation, to introduce the chloro and fluoro substituents at the desired positions .

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-2-(2,6-difluorophenyl)benzoic acid undergoes several types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form various derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols.

Scientific Research Applications

6-Chloro-2-(2,6-difluorophenyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-2-(2,6-difluorophenyl)benzoic acid involves its interaction with specific molecular targets. The chloro and fluoro substituents can influence the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

    2,6-Difluorobenzoic acid: Similar structure but lacks the chloro group.

    6-Chlorobenzoic acid: Similar structure but lacks the fluoro groups.

    2,6-Dichlorobenzoic acid: Contains two chloro groups instead of fluoro groups.

Uniqueness: 6-Chloro-2-(2,6-difluorophenyl)benzoic acid is unique due to the specific combination of chloro and fluoro substituents, which can impart distinct chemical and biological properties. This combination can enhance the compound’s reactivity and binding affinity in various applications .

Properties

IUPAC Name

2-chloro-6-(2,6-difluorophenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClF2O2/c14-8-4-1-3-7(11(8)13(17)18)12-9(15)5-2-6-10(12)16/h1-6H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MULDJXCLLOXPPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)O)C2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClF2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50689703
Record name 3-Chloro-2',6'-difluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50689703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261904-90-8
Record name 3-Chloro-2',6'-difluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50689703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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